mRNA Expression Potency: ALC-0159 Outperforms DMG-PEG2k by 4- to 9-Fold in Head-to-Head LNP Formulations
In a direct head-to-head comparison using identical LNP manufacturing protocols (DSPC:Cholesterol:Ionizable Lipid:PEG-lipid at 10:38.5:50:1.5 mol%) and Fluc-mRNA payload, ALC-0159 produced significantly higher in vitro mRNA expression than DMG-PEG2k across two different ionizable lipid platforms [1]. When paired with ALC-0315 (BioNTech's ionizable lipid), ALC-0159 enhanced mRNA expression 9-fold compared to DMG-PEG2k (p<0.05). When paired with SM-102 (Moderna's ionizable lipid), the enhancement was 4-fold (p<0.05) [1]. In contrast, DSPE-PEG2k reduced expression below both ALC-0159 and DMG-PEG2k in all head-to-head pairings [1]. Critically, all three PEG-lipid formulations exhibited indistinguishable CQAs (particle size <100 nm, PDI <0.2, EE >90%), meaning the expression differences cannot be detected by standard physicochemical release assays [1].
| Evidence Dimension | In vitro Fluc-mRNA expression in HEK293 cells (relative luminescence units, fold difference vs DMG-PEG2k) |
|---|---|
| Target Compound Data | ALC-0159 + ALC-0315: 9-fold increase over DMG-PEG2k (p<0.05); ALC-0159 + SM-102: 4-fold increase over DMG-PEG2k (p<0.05) |
| Comparator Or Baseline | DMG-PEG2k + ALC-0315: baseline (1×); DMG-PEG2k + SM-102: baseline (1×). DSPE-PEG2k: further reduced expression below baseline. |
| Quantified Difference | ALC-0159 delivers 4× to 9× higher in vitro Fluc-mRNA expression than DMG-PEG2k depending on ionizable lipid pairing. DSPE-PEG2k underperforms both. |
| Conditions | LNP formulation: DSPC:Cholesterol:ionizable lipid:PEG-lipid (10:38.5:50:1.5 mol%). HEK293 cells, 24 h incubation, Fluc-mRNA payload. Purification via PBS dialysis. |
Why This Matters
When in vitro expression potency is a key screening parameter for an mRNA-LNP program, substituting ALC-0159 with DMG-PEG2k (even at identical molar ratios) can reduce measured expression by 75–89%, which may lead to false-negative screening conclusions or require higher mRNA doses to achieve equivalent signals.
- [1] Albertsen CH, Kulkarni JA, Witzigmann D, et al. Exploring the impact of commonly used ionizable and pegylated lipids on mRNA-LNPs: A combined in vitro and preclinical perspective. Journal of Controlled Release. 2025;377:162-173. (See Fig. 5 and Section 3.5 for 9-fold/4-fold expression data; see Table 3 for CQA data.) View Source
